L-Pyroglutamic acid

Catalog No.
S539655
CAS No.
98-79-3
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Pyroglutamic acid

CAS Number

98-79-3

Product Name

L-Pyroglutamic acid

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1

InChI Key

ODHCTXKNWHHXJC-VKHMYHEASA-N

SMILES

C1CC(=O)NC1C(=O)O

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
476.0 mg/mL at 13 °C

Synonyms

5-Ketoproline, 5-Oxoproline, 5-Oxopyrrolidine-2-Carboxylic Acid, Magnesium Pidolate, Pidolate, Magnesium, Pidolic Acid, Pyroglutamate, Pyroglutamic Acid, Pyrrolidonecarboxylic Acid

Canonical SMILES

C1CC(=O)NC1C(=O)O

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O

Description

The exact mass of the compound L-Pyroglutamic acid is 129.0426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 476000 mg/l (at 13 °c)476 mg/ml at 13 °c476.0 mg/ml at 13 °c>19.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Humectant; Moisturising. However, this does not mean our product can be used or applied in the same or a similar way.

L-Pyroglutamic Acid and Fungal Control

LPA has emerged as a potential candidate in the fight against fungal diseases, particularly those affecting crops. Studies have shown that LPA can inhibit the production of mycotoxins, harmful toxins produced by fungi like Fusarium graminearum [1]. This inhibition appears to occur at the transcriptional level, meaning LPA disrupts the genetic machinery responsible for mycotoxin production in the fungus.

The ability of LPA to reduce mycotoxin production offers a promising alternative to traditional fungicides. Excessive fungicide use can harm human health and the environment, while LPA represents a potentially safer and more targeted approach [1].

Source

[1] Resistance-Related l-Pyroglutamic Acid Affects the Biosynthesis of Trichothecenes and Phenylpropanoids by F. graminearum Sensu Stricto (MDPI) ()

L-Pyroglutamic Acid and Brain Function

LPA is present in high concentrations within the brain, leading researchers to explore its potential role in cognitive function. While the exact mechanisms are still under investigation, LPA is believed to influence the production of acetylcholine, a neurotransmitter crucial for memory and learning [2].

Source

[2] L-Pyroglutamic acid | C5H7NO3 | CID 7405 - PubChem (National Institutes of Health) ()

L-Pyroglutamic acid is a naturally occurring amino acid derivative, specifically a cyclic form of glutamic acid. It is characterized by the cyclization of the free amino group of glutamic acid or glutamine, forming a lactam structure. This compound is also referred to as pidolic acid or 5-oxoproline, and it exists in two enantiomeric forms: L-Pyroglutamic acid and D-Pyroglutamic acid. The L-form is biologically active and is commonly found in various proteins, including bacteriorhodopsin .

L-Pyroglutamic acid plays a significant role in metabolic processes, particularly within the glutathione cycle, where it is converted to glutamate through the action of the enzyme 5-oxoprolinase. It has been implicated in several physiological functions, including neurotransmission and the regulation of brain activity .

The mechanism of action of L-PCA in the human body is not fully understood. Some research suggests it might:

  • Increase the activity of the neurotransmitter acetylcholine, potentially impacting memory and learning [].
  • Be involved in the production of other neurotransmitters like GABA and glycine [].

However, these claims require further scientific validation through clinical trials [].

There is limited information on the safety profile of L-PCA. As a dietary supplement, it is generally considered safe with low toxicity []. However, more research is needed to determine potential side effects or interactions with medications [].

. One common method involves heating glutamic acid at elevated temperatures (around 180 °C), which leads to the loss of a water molecule and results in the formation of L-Pyroglutamic acid . In biological systems, it can also be formed enzymatically from glutathione via γ-glutamyl cyclotransferase.

Key reactions involving L-Pyroglutamic acid include:

  • Cyclization: The conversion of glutamic acid to L-Pyroglutamic acid through dehydration.
  • Hydrolysis: L-Pyroglutamic acid can be hydrolyzed back to glutamic acid under certain conditions.
  • Enzymatic Conversion: It can be converted to glutamate by 5-oxoprolinase in metabolic pathways.

L-Pyroglutamic acid exhibits various biological activities, particularly in the central nervous system. It has been shown to interact with sour taste receptors (hPKD2L1), indicating its potential role in taste perception . Additionally, it may influence neurotransmitter systems by modulating the actions of glutamate, which is crucial for synaptic transmission and plasticity.

Increased levels of L-Pyroglutamic acid have been associated with certain pathological conditions, such as Alzheimer's disease, where it may contribute to cognitive decline through its interaction with amyloid-beta peptides . Furthermore, elevated concentrations can occur in metabolic disorders or following paracetamol overdose, leading to conditions like 5-oxoprolinuria.

Several methods are employed for synthesizing L-Pyroglutamic acid:

  • Thermal Dehydration: Heating glutamic acid at high temperatures (around 180 °C) results in dehydration and formation of L-Pyroglutamic acid.
  • Enzymatic Synthesis: Utilizing enzymes such as γ-glutamyl cyclotransferase facilitates the conversion of glutathione into L-Pyroglutamic acid.
  • Chemical Synthesis: Various chemical synthesis methods have been developed that involve different reagents and solvents to produce high yields of pure L-Pyroglutamic acid .

L-Pyroglutamic acid has several applications across various fields:

  • Nootropic Supplement: It is marketed as a nootropic dietary supplement due to its potential cognitive-enhancing effects.
  • Cosmetics: The sodium salt form (sodium pyroglutamate) is used in cosmetic products for its hydrating properties.
  • Pharmaceuticals: It serves as a building block for pharmaceutical compounds and asymmetric synthesis .
  • Nutritional Supplements: Magnesium pidolate, derived from L-Pyroglutamic acid, is included in some mineral supplements.

Recent studies have highlighted the interaction of L-Pyroglutamic acid with specific receptors, particularly its binding to human sour taste receptors (hPKD2L1). These interactions are concentration-dependent and suggest that L-Pyroglutamic acid may play a role in taste perception mechanisms at a molecular level . The binding characteristics have been explored using electrophysiological techniques and computational modeling to map interaction sites on the receptor.

L-Pyroglutamic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Glutamic AcidLinear amino acidPrecursor to L-Pyroglutamic acid; non-cyclic form.
Gamma-Aminobutyric AcidLinear amino acidInhibitory neurotransmitter; differs in function.
GlutamineLinear amino acidPrecursor for both glutamate and pyroglutamate; non-cyclic.
5-OxoprolineCyclic amino acidDirectly related to pyroglutamate but lacks biological activity.

L-Pyroglutamic acid's unique cyclic structure distinguishes it from these compounds, allowing for specific receptor interactions and biological activities not shared by its linear counterparts. Its roles in metabolism and potential therapeutic applications further emphasize its significance within biochemical pathways .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.042593085 g/mol

Monoisotopic Mass

129.042593085 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Melting Point

184.7 °C
Mp 156-157 °

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SZB83O1W42

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 134 of 139 companies with hazard statement code(s):;
H315 (54.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (49.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

There is currently no clinically approved and/or marketed medicine that relies upon pidolic acid as an active ingredient for any formal therapeutic indication. Although pidolic acid may be sold in a variety of non-prescription, over-the-counter dietary supplement products for cognitive or memory enhancement, there are many studies that suggest that such products or such supplementation do not elicit any kind of cognitive benefit to users. In fact, the general suggestion for any such pidolic acid product is to exercise caution in their recommendation as much more research is necessary. Pidolic acid and sodium pidolic acid are, however, used to some extent in skin and hair conditioning agents owing to their humectant characteristics.

Pharmacology

Pidolic acid is a naturally occurring but little-studied amino acid derivative that can be formed enzymatically or non-enzymatically and participates as a biological intermediate in various chemical pathways [A32991, L2729]. Elevations of the acid in blood levels may be associated with problems of glutamine or glutathione metabolism [L2729]. Pidolic acid, in general, is found in large quantities in brain tissue and other tissues in bound form, like skin [L2729]. Moreover, pidolic acid in high enough levels can act as an acidogen capable of inducing acidosis and a metabotoxin that can result in adverse health effects [L2729]. Chronically elevated levels of pidolic acid are associated with at least five inborn errors of metabolism including 5-oxoprolinuria (where 5-oxoproline is otherwise known as pidolic acid), 5-oxoprolinase deficiency, glutathione synthetase deficiency, hawkinsinuria, and propionic acidemia [L2729]. In particular, abnormally high levels of organic acids like pidolic acid in the blood, urine, brain, and/or other tissues results in general metabolic acidosis [L2729]. Such acidosis generally occurs when arterial pH falls below 7.35 [L2729]. In infants, the initial symptoms of acidosis consist of poor feeding, vomiting, loss of appetite, weak muscle tone (hypotonia), and lack of energy [L2729]. Eventually, acidosis and the symptoms of acidosis can lead to heart, liver, and kidney abnormalities, seizures, coma, and possibly even death [L2729]. Many children who are afflicted with organic acidemias experience intellectual disability or delayed development. In adults, acidosis or acidemia is characterized by headaches, confusion, feeling tired, tremors, sleepiness, and seizures [L2729]. High levels of pidolic acid in the blood have also been demonstrated following acetaminophen overdose, causing an increased level of acidity called a high anion gap metabolic acidosis [A32993].
Pidolic Acid is a keto derivative of the amino acid proline.

Mechanism of Action

Pidolic acid is an endogenous amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to generate a lactam. Subsequently it is also a metabolite in the glutathione cycle that is converted to glutamate by the enzyme 5-oxoprolinase. Moreover, N-terminal glutamic acid and glutamine residues can either spontaneously cyclize to become pidolic acid, or be enzymatically transformed by glutaminyl cyclases. In particular, this is ultimately a form of N-termini that is a challenge for N-terminal sequencing using Edman chemistry, which necessitates a free primary amino group that is not present in pidolic acid. Pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue, however. Additionally, pidolic acid and certain pidolic acid salts like calcium, magnesium, and potassium pidolic acid are sometimes used as skin or hair conditioning agents because of their humectant effects. In such humectant formulations, hydrophilic amine, hydroxyl, or even carboxyl groups possess high affinities for forming hydrogen bonds with molecules of water, allowing the hygroscopic formulations to attract and retain moisture in the air nearby through absorption, therefore drawing the water vapor into the formulation.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

98-79-3

Absorption Distribution and Excretion

In skin conditioning agents, it has been observed that the percutaneous absorption of 5, 10, and 20% sodium pidolic acid through human skin was 5.97, 6.78, and 5.89%, respectively.
In the dog animal model, it was determined that 30% of an absorbed oral administration of pidolic acid was excreted unchanged in the urine and the remainder converted to urea.
Readily available data regarding the volume of distribution of pidolic acid is not available.
Readily available data regarding the clearance of pidolic acid is not available.

Metabolism Metabolites

In living cells, various metabolic pathways involving pidolic acid exist: (a) glutamyl/glutaminyl (amino acid) n is converted to pyroglutamyl- (amino acid) n by glutaminyl cyclase, pyroglutamyl- (amino acid) n is then metabolised to pyroglutamic acid (pidolic acid) by pyroglutamyl peptidase; (b) via the gamma-Glutamyl cycle, gamma-Glutamyl transpeptidase generates gamma-Glutamyl amino acid which is metabolised to pyroglutamic acid via gamma-Glutamyl cyclotransferase; (c) glutamate via gamma-Glutamylcysteine synthetase or Glutamine synthetase or Glutamate 5-kinase metabolism generates gamma-Glutamyl phosphate which itself can be converted to pyroglutamic acid; and (d) glutamate or glutamine can be non-enzymatically converted to pyroglutamic acid. Finally, pyroglutamic acid (or pidolic acid) itself is metabolized to glutamate via the 5-Oxoprolinase enzyme.
5-Oxoproline is part of the glutathione metabolism pathway. Degradation of glutathione is initiated by γ-glutamyl transpeptidase, which catalyses the transfer of its γ-glutamyl-group to acceptors. The γ-glutamyl residues are substrates of the γ-glutamyl-cyclotransferase, which converts them to 5-oxoproline and the corresponding amino acids. Conversion of 5-oxoproline to glutamate is catalysed by 5-oxoprolinase. (T527)

Wikipedia

Pyroglutamic_acid

Biological Half Life

Some studies have determined that the specific half-life of the N-terminal glutamic acid is about 9 months in a pH 4.1 buffer at 45 degrees Celsius.

Use Classification

Cosmetics -> Humectant; Moisturising

General Manufacturing Information

Miscellaneous Manufacturing
L-Proline, 5-oxo-: ACTIVE

Dates

Modify: 2023-08-15
1: Oryan A, Wahedi A, Paluzzi JV. Functional characterization and quantitative expression analysis of two GnRH-related peptide receptors in the mosquito, Aedes aegypti. Biochem Biophys Res Commun. 2018 Mar 4;497(2):550-557. doi: 10.1016/j.bbrc.2018.02.088. Epub 2018 Feb 10. PubMed PMID: 29432729.
2: Loganathan K, Moriya S, Parhar IS. Trek2a regulates gnrh3 expression under control of melatonin receptor Mt1 and α(2)-adrenoceptor. Biochem Biophys Res Commun. 2018 Feb 12;496(3):927-933. doi: 10.1016/j.bbrc.2018.01.117. Epub 2018 Feb 1. PubMed PMID: 29395088.
3: Ideno M, Kobayashi M, Sasaki S, Futagi Y, Narumi K, Furugen A, Iseki K. Involvement of monocarboxylate transporter 1 (SLC16A1) in the uptake of l-lactate in human astrocytes. Life Sci. 2018 Jan 1;192:110-114. doi: 10.1016/j.lfs.2017.10.022. Epub 2017 Nov 14. PubMed PMID: 29154783.
4: Zhang R, Qiu M, Zhao L, Cui L, Wang C, Zhu J, Hao Z. Pharmacokinetics of pidotimod in broiler chickens by UHPLC-MS/MS after oral and intravenous administration. Biomed Chromatogr. 2018 Mar;32(3). doi: 10.1002/bmc.4130. Epub 2017 Dec 5. PubMed PMID: 29105801.
5: Tsuda L, Omata Y, Yamasaki Y, Minami R, Lim YM. Pyroglutamate-amyloid-β peptide expression in Drosophila leads to caspase-dependent and endoplasmic reticulum stress-related progressive neurodegeneration. Hum Mol Genet. 2017 Dec 1;26(23):4642-4656. doi: 10.1093/hmg/ddx346. PubMed PMID: 28973191.
6: Hou QL, Chen EH, Jiang HB, Wei DD, Gui SH, Wang JJ, Smagghe G. Adipokinetic hormone receptor gene identification and its role in triacylglycerol mobilization and sexual behavior in the oriental fruit fly (Bactrocera dorsalis). Insect Biochem Mol Biol. 2017 Nov;90:1-13. doi: 10.1016/j.ibmb.2017.09.006. Epub 2017 Sep 15. PubMed PMID: 28919559.
7: Homerin G, Lipka E, Rigo B, Farce A, Dubois J, Ghinet A. On the discovery of new potent human farnesyltransferase inhibitors: emerging pyroglutamic derivatives. Org Biomol Chem. 2017 Oct 4;15(38):8110-8118. doi: 10.1039/c7ob01489a. PubMed PMID: 28905970.
8: Scheidt HA, Adler J, Zeitschel U, Höfling C, Korn A, Krueger M, Roßner S, Huster D. Pyroglutamate-Modified Amyloid β (11- 40) Fibrils Are More Toxic than Wildtype Fibrils but Structurally Very Similar. Chemistry. 2017 Nov 7;23(62):15834-15838. doi: 10.1002/chem.201703909. Epub 2017 Oct 10. PubMed PMID: 28857302.
9: Qi S, Xu D, Li Q, Xie N, Xia J, Huo Q, Li P, Chen Q, Huang S. Metabonomics screening of serum identifies pyroglutamate as a diagnostic biomarker for nonalcoholic steatohepatitis. Clin Chim Acta. 2017 Oct;473:89-95. doi: 10.1016/j.cca.2017.08.022. Epub 2017 Aug 23. PubMed PMID: 28842175.
10: Niehaus TD, Elbadawi-Sidhu M, de Crécy-Lagard V, Fiehn O, Hanson AD. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. J Biol Chem. 2017 Sep 29;292(39):16360-16367. doi: 10.1074/jbc.M117.805028. Epub 2017 Aug 22. PubMed PMID: 28830929; PubMed Central PMCID: PMC5625064.
11: Hložek T, Křížek T, Tůma P, Bursová M, Coufal P, Čabala R. Quantification of paracetamol and 5-oxoproline in serum by capillary electrophoresis: Implication for clinical toxicology. J Pharm Biomed Anal. 2017 Oct 25;145:616-620. doi: 10.1016/j.jpba.2017.07.024. Epub 2017 Jul 26. PubMed PMID: 28797958.
12: Kim HH, Jeong IH, Hyun JS, Kong BS, Kim HJ, Park SJ. Metabolomic profiling of CSF in multiple sclerosis and neuromyelitis optica spectrum disorder by nuclear magnetic resonance. PLoS One. 2017 Jul 26;12(7):e0181758. doi: 10.1371/journal.pone.0181758. eCollection 2017. PubMed PMID: 28746356; PubMed Central PMCID: PMC5528902.
13: Fu LQ, Li YL, Fu AK, Wu YP, Wang YY, Hu SL, Li WF. Pidotimod exacerbates allergic pulmonary infection in an OVA mouse model of asthma. Mol Med Rep. 2017 Oct;16(4):4151-4158. doi: 10.3892/mmr.2017.7046. Epub 2017 Jul 21. PubMed PMID: 28731127.
14: Song L, Zhuang P, Lin M, Kang M, Liu H, Zhang Y, Yang Z, Chen Y, Zhang Y. Urine Metabonomics Reveals Early Biomarkers in Diabetic Cognitive Dysfunction. J Proteome Res. 2017 Sep 1;16(9):3180-3189. doi: 10.1021/acs.jproteome.7b00168. Epub 2017 Aug 9. PubMed PMID: 28722418.
15: Yuan PQ, Taché Y. Abdominal surgery induced gastric ileus and activation of M1-like macrophages in the gastric myenteric plexus: prevention by central vagal activation in rats. Am J Physiol Gastrointest Liver Physiol. 2017 Oct 1;313(4):G320-G329. doi: 10.1152/ajpgi.00121.2017. Epub 2017 Jul 6. PubMed PMID: 28684460.
16: Lin Y, Chen T, Zhou M, Wang L, Su S, Shaw C. Ranatensin-HL: A Bombesin-Related Tridecapeptide from the Skin Secretion of the Broad-Folded Frog, Hylarana latouchii. Molecules. 2017 Jul 4;22(7). pii: E1110. doi: 10.3390/molecules22071110. PubMed PMID: 28677620.
17: Piechotta A, Parthier C, Kleinschmidt M, Gnoth K, Pillot T, Lues I, Demuth HU, Schilling S, Rahfeld JU, Stubbs MT. Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy. J Biol Chem. 2017 Jul 28;292(30):12713-12724. doi: 10.1074/jbc.M117.777839. Epub 2017 Jun 16. PubMed PMID: 28623233; PubMed Central PMCID: PMC5535044.
18: Gäde G, Marco HG. The adipokinetic hormone of the coleopteran suborder Adephaga: Structure, function, and comparison of distribution in other insects. Arch Insect Biochem Physiol. 2017 Jul;95(3). doi: 10.1002/arch.21399. Epub 2017 Jun 16. PubMed PMID: 28620971.
19: Martin FP, Su MM, Xie GX, Guiraud SP, Kussmann M, Godin JP, Jia W, Nydegger A. Urinary metabolic insights into host-gut microbial interactions in healthy and IBD children. World J Gastroenterol. 2017 May 28;23(20):3643-3654. doi: 10.3748/wjg.v23.i20.3643. PubMed PMID: 28611517; PubMed Central PMCID: PMC5449421.
20: Babinets LS, Kytsai KY, Kotsaba YY, Halabitska IM, Melnyk NA, Semenova IV, Zemlyak OS. Improvement of the complex medical treatment for the patients wіth chronic biliary pancreatitis. Wiad Lek. 2017;70(2):213-216. PubMed PMID: 28511162.

Explore Compound Types